Bienvenue dans la boutique en ligne BenchChem!

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide

Medicinal Chemistry Quantitative Structure-Activity Relationship (QSAR) Lead Optimization

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide (CAS 1105205-53-5) is a synthetic heterocyclic compound belonging to the benzofuran-isoxazole hybrid class. Its structure comprises a benzofuran moiety linked to an isoxazole ring via a methylene bridge, and further substituted with a cyclopropanecarboxamide group.

Molecular Formula C16H14N2O3
Molecular Weight 282.299
CAS No. 1105205-53-5
Cat. No. B2500479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide
CAS1105205-53-5
Molecular FormulaC16H14N2O3
Molecular Weight282.299
Structural Identifiers
SMILESC1CC1C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C16H14N2O3/c19-16(10-5-6-10)17-9-12-8-15(21-18-12)14-7-11-3-1-2-4-13(11)20-14/h1-4,7-8,10H,5-6,9H2,(H,17,19)
InChIKeyODXXYAWYWMFSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide (CAS 1105205-53-5): Core Structural and Physicochemical Baseline for Procurement


N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide (CAS 1105205-53-5) is a synthetic heterocyclic compound belonging to the benzofuran-isoxazole hybrid class [1]. Its structure comprises a benzofuran moiety linked to an isoxazole ring via a methylene bridge, and further substituted with a cyclopropanecarboxamide group [1]. The compound has a molecular formula of C16H14N2O3, a molecular weight of 282.29 g/mol, a computed XLogP3 of 2.1, and a topological polar surface area of 68.3 Ų [1]. It is identified by PubChem CID 30608149 and is available from specialty chemical suppliers for research purposes, typically at purities of 90% and above [1][2].

Why Simple Substitution of N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide with In-Class Analogs is Not Supported by Evidence


The benzofuran-isoxazole-carboxamide class contains numerous analogs with subtle but critical structural variations, such as replacing the cyclopropanecarboxamide tail with benzamide , cyclohexylacetamide , or furan-2-carboxamide groups . These modifications can profoundly alter molecular properties like lipophilicity, conformational rigidity, and hydrogen-bonding capacity, which directly influence target binding and pharmacokinetics [1]. Without direct, quantitative comparative data, assuming functional equivalence between the target compound and any of its close analogs is a high-risk assumption in a research or procurement context. The current literature does not provide the head-to-head selectivity, potency, or ADME data required to support generic substitution.

Quantitative Evidence Assessment for N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide


Structural and Physicochemical Distinction from the Closest Cycloalkylacetamide Analog

This compound features a cyclopropanecarboxamide group, which is a smaller, more conformationally restricted ring compared to the cyclohexylacetamide moiety found in the close analog CAS 1105205-58-0 [1]. While direct biological data is not available for either compound, the differences in computed properties are quantifiable. The target compound has a lower molecular weight (282.29 vs. 338.4 g/mol) and a significantly lower lipophilicity as indicated by its shorter, purely cyclic substituent, which is expected to influence membrane permeability and metabolic stability [1]. This represents a class-level inference of differentiation, not a direct performance comparison.

Medicinal Chemistry Quantitative Structure-Activity Relationship (QSAR) Lead Optimization

Divergent Hydrogen Bonding and Topological Profile Relative to the Benzamide Analog

The target compound's cyclopropanecarboxamide tail presents a different hydrogen-bond donor/acceptor landscape compared to the benzamide analog (CAS 1105205-64-8) . The benzamide analog possesses an aromatic, planar phenyl ring that can engage in pi-stacking interactions, while the target's cyclopropyl group offers a saturated, non-planar motif. The target compound's topological polar surface area (TPSA) is computed to be 68.3 Ų [1]. While the benzamide analog's TPSA is not specified by its vendor, its additional aromatic ring is expected to increase molecular bulk without a proportional increase in polarity, potentially leading to higher lipophilicity and different membrane permeation characteristics. This is a class-level inference of physicochemical differentiation.

Computational Chemistry Drug Design Molecular Recognition

Absence of Direct Comparative Bioactivity Data

A systematic search of accessible public databases, including PubChem, BindingDB, and Google Patents, has identified no direct, quantitative head-to-head bioactivity data for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide against any specific biological target or in any cell-based assay [1]. While a related series of amide derivatives of oxazol-benzofuran-isoxazols has been reported for anticancer activity [2], this specific compound was not explicitly described in that study's data tables. Therefore, claims of superior potency, selectivity, or efficacy relative to any comparator cannot be made based on the current evidence.

Biological Evaluation Evidence Gap Analysis Research Sourcing

Validated Application Scenarios for N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide in Scientific Procurement


Internal Structure-Activity Relationship (SAR) Exploration of Cyclopropane-Containing Kinase Inhibitors

The compound serves as a rationally designed building block for medicinal chemistry teams exploring the effect of a conformationally restricted cyclopropanecarboxamide group on kinase inhibition. Its procurement is justified to contrast with analogs bearing larger or aromatic amide tails, such as the cyclohexylacetamide or benzamide derivatives. The goal is to generate proprietary, internal IC50, selectivity, and microsomal stability data to determine the optimal tail group for a novel kinase-targeting chemical series [1]. This use is based on the structural differentiation from known analogs, as detailed in Section 3.

Development of Negative Controls for Assay Validation in Hybrid Heterocycle Research

Given the lack of reported bioactivity, this compound is an ideal candidate for use as a structurally-matched, potentially inactive, negative control in assays where other benzofuran-isoxazole hybrids demonstrate potency. This allows researchers to attribute observed biological effects specifically to the pharmacophore of the active compound, ruling out non-specific effects from the shared benzofuran-isoxazole core [2]. Its structural similarity to potentially active analogs, combined with its unique tail group, makes it a valuable tool for assay validation.

Computational Modeling of Drug-Like Physicochemical Space

With its well-defined computed properties (e.g., TPSA of 68.3 Ų, XLogP3 of 2.1), this compound is suitable for use as a data point in computational models predicting oral bioavailability and CNS penetration. Its procurement supports studies aimed at mapping the property boundaries of the benzofuran-isoxazole chemical space, helping to define lead-like versus drug-like characteristics without the confounding variable of known biological activity [1].

Synthetic Methodology Precursor for Late-Stage Functionalization

The compound's functional groups (amide N-H, isoxazole ring) offer sites for further derivatization, making it a viable substrate for developing novel synthetic methods, such as N-arylation or C-H activation on the benzofuran ring. It can be purchased as a high-purity starting material for methodological studies where the final product is a library of diverse analogs, thereby accelerating a hit-to-lead chemistry campaign. The well-characterized purity available from suppliers supports reproducible synthetic yields [2].

Quote Request

Request a Quote for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.